2-Bromo-1-chloro-3-nitrobenzene
Overview
Description
2-Bromo-1-chloro-3-nitrobenzene is a chemical compound with the molecular formula C6H3BrClNO2 . It is also known by other names such as 2-BROMO-3-CHLORONITROBENZENE and Benzene, 2-bromo-1-chloro-3-nitro- .
Synthesis Analysis
The synthesis of polysubstituted benzenes like 2-Bromo-1-chloro-3-nitrobenzene involves various organic reactions . The bromination of o-nitrotoluene could be used because the activating methyl group would dominate the deactivating nitro group and direct bromination to the correct position .Molecular Structure Analysis
The molecular structure of 2-Bromo-1-chloro-3-nitrobenzene can be represented by the canonical SMILES notation: C1=CC(=C(C(=C1)Cl)Br)N+[O-] .Chemical Reactions Analysis
In a nucleophilic aromatic substitution reaction, a nucleophile may replace one of the substituents in an aromatic ring . For instance, 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide to produce 3-bromo-4-methoxynitrobenzene .Physical And Chemical Properties Analysis
The molecular weight of 2-Bromo-1-chloro-3-nitrobenzene is 236.45 g/mol . It has a computed XLogP3 value of 3.1, indicating its lipophilicity . It has no hydrogen bond donors but has two hydrogen bond acceptors .Scientific Research Applications
Anisotropic Displacement Parameters
The anisotropic displacement parameters of compounds like 2-Bromo-1-chloro-3-nitrobenzene have been studied in detail. Research by Mroz et al. (2020) highlights the complexities of X-ray diffraction experiments and theoretical calculations for these compounds, showing the challenges encountered in experimental approaches compared to theoretical predictions.
Nucleophilic Aromatic Substitution by Hydrogen
The compound's behavior in reactions involving nucleophilic aromatic substitution by hydrogen has been explored. Studies like those by Gold et al. (1980) and Gold et al. (1980) have shown that reactions with sodium borohydride lead to the formation of unstable cyclohexadienyl anions, providing insights into the mechanisms of these substitution reactions.
Photoelectrochemical Reduction
The photoelectrochemical reduction of compounds like p-bromo-nitrobenzene, closely related to 2-Bromo-1-chloro-3-nitrobenzene, has been studied by researchers like Compton and Dryfe (1994). Their work provides insights into the stability of radical anions formed during the reduction and the subsequent reaction mechanisms under irradiation.
Voltammetry and EPR Spectra
The voltammetry and electron paramagnetic resonance (EPR) spectra of halonitrobenzene anion radicals, including those related to 2-Bromo-1-chloro-3-nitrobenzene, have been investigated. Studies like those by Kitagawa et al. (1963) provide valuable data on the behavior of these compounds under different electrochemical conditions.
Metabolism in Biological Systems
Research on the metabolism of halogenonitrobenzenes in biological systems, like those conducted by Bray et al. (1958), offers insights into how these compounds are processed in organisms. This is crucial for understanding their potential environmental and health impacts.
Electrosynthetic Routes
The electrosynthetic routes for compounds like 2-Bromo-1-chloro-3-nitrobenzene have been explored. Research such as that by Du and Peters (2010) shows how these compounds can be synthesized and the various products that can result from these processes.
Safety And Hazards
properties
IUPAC Name |
2-bromo-1-chloro-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTRBIUOIKOGQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623919 | |
Record name | 2-Bromo-1-chloro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-chloro-3-nitrobenzene | |
CAS RN |
19128-48-4 | |
Record name | 2-Bromo-1-chloro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-chloronitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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